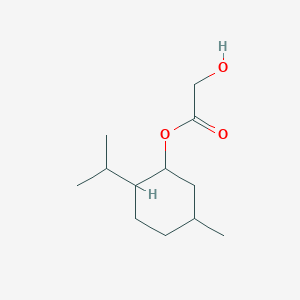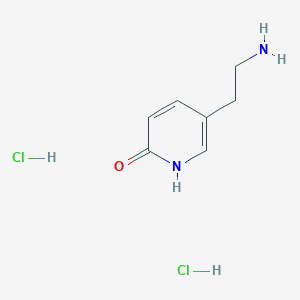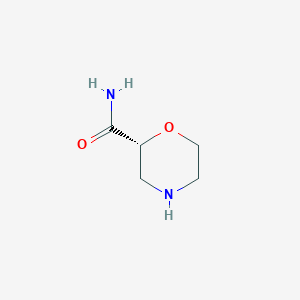
(2R)-morpholine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-morpholine-2-carboxamide, also known as D-2-hydroxyglutaric acid (D-2-HG), is a chemical compound that belongs to the family of alpha-hydroxy acids. It is a chiral molecule that exists in two enantiomeric forms, (R)- and (S)-2-HG. The (R)-enantiomer is the biologically active form and is involved in various physiological and pathological processes.
Applications De Recherche Scientifique
Synthesis and Derivative Development
- Researchers have developed an efficient synthesis method for novel 3-substituted morpholin-2-one-5-carboxamide derivatives using commercially available glycolaldehyde dimer. This synthesis is accomplished via the Ugi five-center three-component reaction, indicating a broad application in organic synthesis and chemical engineering (Y. Kim et al., 2001).
Pharmacological Potential
- Morpholin-2-one-5-carboxamide derivatives, synthesized through the Ugi multicomponent reaction, have been evaluated for their ability to block T- and N-type Ca2+ channels. This research points to the potential use of these compounds in medicinal chemistry, particularly in the development of new pharmacological agents (I. Ku et al., 2006).
Corrosion Inhibition
- N-(2-chloroethyl)morpholine-4-carboxamide and related compounds have been studied as corrosion inhibitors for mild steel. These studies reveal the effectiveness of these compounds in inhibiting corrosion, suggesting their practical applications in industrial maintenance and protection (N. Nnaji et al., 2017).
Chemical Modification and Application
- The regioselective formation of monosulfonate from morpholines highlights their utility in the synthesis of enantiopure 2,6-disubstituted morpholines. This synthesis process demonstrates the versatility of morpholines in organic chemistry and pharmaceuticals (Francesca Foschi et al., 2017).
Neurokinin Receptor Studies
- Morpholine derivatives have been used in chemical modifications to develop potent antagonists for neurokinin receptors, highlighting their use in neuropharmacological research (F. Blaney et al., 2001).
Biomedical Imaging
- Morpholine derivatives have been used in the synthesis of radioligands for positron emission tomography (PET), specifically in imaging the norepinephrine transporter. This demonstrates their potential application in neuroimaging and diagnostic research (Kuo‐Shyan Lin & Yu-Shin Ding, 2004).
Propriétés
IUPAC Name |
(2R)-morpholine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-5(8)4-3-7-1-2-9-4/h4,7H,1-3H2,(H2,6,8)/t4-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNOAQQZECGQNS-SCSAIBSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CN1)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-morpholine-2-carboxamide | |
CAS RN |
1593553-12-8 |
Source


|
| Record name | (2R)-morpholine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-3-(3-fluorophenyl)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2379854.png)

![N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B2379859.png)
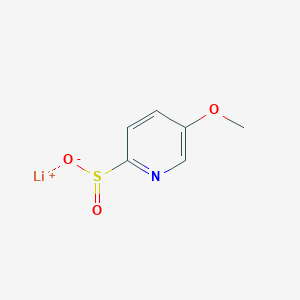
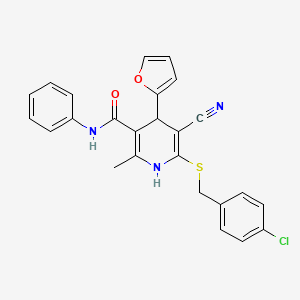

![2-Chloro-3-[(2-chlorophenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2379866.png)

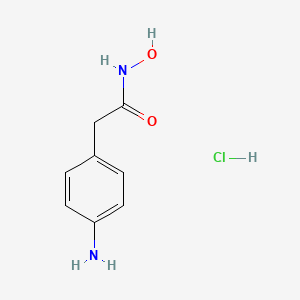
![5-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2379870.png)
![7-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2379871.png)

